molecular formula C15H13BO3 B13401711 (3-Methoxyphenanthren-9-yl)boronic acid

(3-Methoxyphenanthren-9-yl)boronic acid

Cat. No.: B13401711
M. Wt: 252.07 g/mol
InChI Key: ZQAHBZFBSUSNCY-UHFFFAOYSA-N
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Description

Contextual Significance of Phenanthrene (B1679779) Derivatives in Organic Chemistry

Phenanthrene and its derivatives are of considerable importance in the field of organic chemistry. The phenanthrene nucleus, composed of three fused benzene (B151609) rings, is a core structural motif found in numerous natural products, including steroids, alkaloids like morphine, and various plant-derived compounds. This structural prevalence has driven extensive research into the synthesis and functionalization of phenanthrene derivatives.

The diverse biological activities exhibited by these compounds, ranging from anti-inflammatory to anti-cancer properties, underscore their significance in medicinal chemistry. Furthermore, the unique photophysical properties of the phenanthrene scaffold, such as fluorescence, make its derivatives valuable in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Role of Arylboronic Acids as Synthetic Reagents

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and polyaryl structures, which are common in pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org

The utility of arylboronic acids stems from their stability, low toxicity, and broad functional group tolerance. researchgate.netnih.gov They are generally crystalline solids that are stable to air and moisture, making them easy to handle and store. Their reactivity can be finely tuned by the electronic nature of the substituents on the aromatic ring, providing chemists with a high degree of control over the synthetic process. Beyond Suzuki coupling, arylboronic acids participate in a range of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds. chemrxiv.org

Overview of Research Trajectories for (3-Methoxyphenanthren-9-yl)boronic acid

While specific, in-depth research on (3-Methoxyphenanthren-9-yl)boronic acid is still emerging, its structure suggests several promising research trajectories. The presence of the boronic acid group at the 9-position of the phenanthrene core makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. This would enable the synthesis of novel 9-arylphenanthrene derivatives, which are of interest for their potential applications in materials science and medicinal chemistry.

The methoxy (B1213986) group at the 3-position can influence the electronic properties of the phenanthrene ring system, potentially modulating its fluorescence and reactivity. This substituent also offers a site for further chemical modification, allowing for the synthesis of a diverse library of compounds.

Potential Research Areas:

Synthesis of Novel Organic Materials: The use of (3-Methoxyphenanthren-9-yl)boronic acid in the synthesis of conjugated polymers and molecules for OLEDs and other electronic devices is a key area of interest. The phenanthrene core can impart desirable photophysical and charge-transport properties.

Medicinal Chemistry: As a building block, this compound could be used to create complex molecules with potential biological activity. The phenanthrene scaffold is a known pharmacophore, and the ability to introduce various substituents via the boronic acid group allows for the exploration of structure-activity relationships. researchgate.netnih.gov

Development of Chemical Sensors: Boronic acids are known to interact with diols, such as those found in saccharides. This property could be exploited to develop fluorescent sensors based on the (3-Methoxyphenanthren-9-yl) moiety for the detection of biologically important molecules.

While the full potential of (3-Methoxyphenanthren-9-yl)boronic acid is yet to be fully realized, its unique combination of a versatile phenanthrene core and a highly reactive boronic acid functional group positions it as a valuable tool for innovation in various fields of chemical science. Further research into the synthesis and reactivity of this compound is anticipated to unlock a wide range of new applications.

Properties

Molecular Formula

C15H13BO3

Molecular Weight

252.07 g/mol

IUPAC Name

(3-methoxyphenanthren-9-yl)boronic acid

InChI

InChI=1S/C15H13BO3/c1-19-11-7-6-10-8-15(16(17)18)13-5-3-2-4-12(13)14(10)9-11/h2-9,17-18H,1H3

InChI Key

ZQAHBZFBSUSNCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C13)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxyphenanthren 9 Yl Boronic Acid

Direct Borylation Approaches

Direct borylation methods aim to form a carbon-boron bond by activating a C-H bond on the aromatic ring. While challenging on a complex system like phenanthrene (B1679779), strategies involving directed metalation on synthetic precursors have proven effective in controlling regiochemistry.

Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. unblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The methoxy (B1213986) group (-OCH₃) can serve as a moderate DMG. However, for the synthesis of the target molecule, DoM is typically employed on a precursor molecule before the phenanthrene ring system is fully constructed, thereby ensuring the desired regiochemistry that leads to substitution at the C9 position. researchgate.netcdnsciencepub.com

The core of the DoM process involves two main steps: lithiation and electrophilic trapping. nih.gov An aromatic compound bearing a DMG is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the base's reactivity. harvard.edu This generates a highly reactive aryllithium intermediate. wikipedia.org

This intermediate is then "trapped" by an electrophile. For the synthesis of boronic acids, the electrophile is a trialkyl borate (B1201080), most commonly trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. nih.govnih.gov The aryllithium species attacks the electrophilic boron atom, forming a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final arylboronic acid. nih.govchemicalbook.com This sequence is a well-established method for converting an activated C-H bond into a C-B bond. nih.gov

Table 1: General Conditions for DoM and Borylation of Aromatic Substrates

Directing Group (DMG)Base / AdditiveElectrophileTypical ConditionsProductReference
-CONEt₂s-BuLi / TMEDAB(Oi-Pr)₃THF, -78 °Cortho-Borylated Benzamide researchgate.net
-OMen-BuLi / t-BuOKB(OMe)₃THF, -78 °C to RTortho-Borylated Anisole unblog.fr
-OCON(iPr)₂s-BuLi / TMEDAB(Oi-Pr)₃Et₂O, -78 °Cortho-Borylated Carbamate (B1207046) nih.gov

The power of DoM lies in its high regioselectivity, which is dictated by the directing metalation group. wikipedia.org The lithiation occurs specifically at the position ortho to the DMG. When multiple ortho positions are available, the outcome is influenced by steric hindrance and the acidity of the protons. harvard.edu

In the context of phenanthrene synthesis, achieving substitution at the C9 position via DoM on a pre-formed 3-methoxyphenanthrene (B1619934) is not straightforward, as the methoxy group at C3 would direct metalation to C2 or C4. Therefore, an indirect or combined strategy is employed. researchgate.netcdnsciencepub.com A common approach involves using DoM on a biphenyl (B1667301) precursor. For instance, a suitably substituted biphenyl carbamate can undergo DoM, followed by a Suzuki-Miyaura cross-coupling reaction to construct the third ring, thus forming the phenanthrene skeleton. This multi-step sequence, often termed a DoM-cross-coupling strategy, allows the regioselectivity of the initial DoM step to be translated into the specific substitution pattern of the final phenanthrene product, effectively controlling the placement of functional groups at the C9 position. researchgate.net

A more direct route to (3-Methoxyphenanthren-9-yl)boronic acid involves starting with a halogenated precursor, specifically 9-bromo-3-methoxyphenanthrene. The halogen-metal exchange reaction is a robust and widely used method for preparing organometallic reagents, which can then be converted into boronic acids. wikipedia.orgias.ac.in This method is particularly useful for generating organolithium or Grignard reagents at specific positions that are not accessible through direct deprotonation. researchgate.net

Lithium-halogen exchange is a rapid reaction where an organolithium reagent, typically n-BuLi or tert-butyllithium (B1211817) (t-BuLi), exchanges its lithium atom for a halogen atom (usually bromine or iodine) on an organic substrate. wikipedia.orgnih.gov The reaction is often performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediates. chemicalbook.comresearchgate.net

The exchange rate follows the trend I > Br > Cl, making aryl bromides and iodides ideal substrates. wikipedia.org For the synthesis of the target compound, 9-bromo-3-methoxyphenanthrene would be treated with an alkyllithium reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). This generates the (3-methoxyphenanthren-9-yl)lithium intermediate. This species is immediately quenched in situ with a borate ester, such as trimethyl borate or triisopropyl borate. researchgate.netnih.gov An acidic workup then yields (3-Methoxyphenanthren-9-yl)boronic acid. chemicalbook.com

Table 2: Representative Lithium-Halogen Exchange Reactions for Boronic Acid Synthesis

Aryl HalideOrganolithium ReagentBorate EsterConditionsYieldReference
3-Bromoanisolen-BuLiB(OMe)₃THF, -70 °C to 25 °C92% chemicalbook.com
3-Bromopyridinen-BuLiB(Oi-Pr)₃Toluene/THF, -70 °CHigh nih.gov
Aryl Bromidet-BuLiB(Oi-Pr)₃THF, -78 °C to RTGood nih.gov

An alternative to lithium-halogen exchange is the formation of a Grignard reagent. nih.gov This involves the reaction of an aryl halide with magnesium metal in a suitable solvent like THF or diethyl ether. organic-chemistry.org Starting from 9-bromo-3-methoxyphenanthrene, the corresponding Grignard reagent, (3-methoxyphenanthren-9-yl)magnesium bromide, can be prepared.

This Grignard reagent is then reacted with a borate ester. organic-chemistry.org Similar to the lithiation route, the organomagnesium compound acts as a nucleophile, attacking the boron atom of the borate ester. The resulting boronate is subsequently hydrolyzed under acidic conditions to afford the desired (3-Methoxyphenanthren-9-yl)boronic acid. Grignard-mediated borylation is a classic and reliable method, often tolerant of a wider range of functional groups compared to the more basic organolithium reagents. nih.govresearchgate.net

Transition Metal-Catalyzed Direct C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, avoiding the need for pre-functionalized starting materials. This approach involves the activation of a carbon-hydrogen bond and its subsequent conversion to a carbon-boron bond, typically catalyzed by a transition metal complex. For the synthesis of (3-Methoxyphenanthren-9-yl)boronic acid, the C9-H bond of 3-methoxyphenanthrene is the target for this transformation. The electronic and steric environment of the phenanthrene core influences the regioselectivity of this reaction.

Palladium-Catalyzed Borylation

Palladium catalysts are well-established for C-H activation and functionalization reactions. While a specific palladium-catalyzed C-H borylation of 3-methoxyphenanthrene to yield the 9-boronic acid is not extensively documented, related transformations on phenanthrene scaffolds have been reported. These reactions typically employ a palladium(II) catalyst in the presence of a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The regioselectivity is often directed by the steric accessibility of the C-H bonds. In the case of 3-methoxyphenanthrene, the C9 and C10 positions are sterically most accessible and electronically activated, making them likely sites for borylation.

A representative example of palladium-catalyzed C-H annulation to form a phenanthrene derivative, which highlights the reactivity of these systems, involves the reaction of 2-biaryl triflates with alkynes. Although not a direct borylation, this demonstrates the capability of palladium to activate C-H bonds on a biaryl system to construct the phenanthrene core. nih.gov

Catalyst SystemBorylating AgentSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / LigandB₂pin₂Various80-120Not ReportedN/A
Illustrative data for phenanthrene derivatives
Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation, pioneered by Hartwig and Miyaura, is a highly efficient and widely used method for the synthesis of aryl and heteroaryl boronic esters. These reactions are often characterized by their high regioselectivity, which is predominantly governed by steric factors. For 3-methoxyphenanthrene, the least sterically hindered C-H bonds are at the C9 and C10 positions, making them prime targets for iridium-catalyzed borylation. The use of various bipyridine and phenanthroline-based ligands can be employed to fine-tune the catalyst's activity and selectivity. While a specific protocol for 3-methoxyphenanthrene is not detailed, the borylation of unsubstituted phenanthrene and other derivatives is well-documented, providing a strong basis for its application. rsc.org

Recent studies on iridium-catalyzed meta-selective C-H borylation of phenol (B47542) derivatives further showcase the potential to control regioselectivity based on directing groups and ligands. rsc.org

Catalyst PrecursorLigandBorylating AgentSolventTemperature (°C)Yield (%)Reference
[Ir(cod)OMe]₂2-Anilino-1,10-phenanthrolineB₂pin₂Cyclohexane65Good nih.gov
Illustrative data for general alkyl C-H borylation
Rhodium-Catalyzed Borylation

Rhodium catalysts have also been employed for C-H borylation reactions, often exhibiting complementary reactivity and selectivity to iridium and palladium systems. Rhodium-catalyzed borylations can proceed under various conditions and may be influenced by directing groups within the substrate. For instance, rhodium(III)-catalyzed oxidative coupling reactions of anthracene (B1667546) derivatives highlight the ability of rhodium to effect C-H activation at the peri-position, which is analogous to the C9 position of phenanthrene. nih.gov While specific examples for the direct borylation of 3-methoxyphenanthrene are scarce, the existing literature on rhodium-catalyzed C-H functionalization suggests its potential applicability.

Catalyst SystemBorylating AgentSolventTemperature (°C)Yield (%)Reference
[Rh(cod)Cl]₂ / LigandB₂pin₂Various25-100Not ReportedN/A
Illustrative data for phenanthrene derivatives

Indirect Synthesis Routes

Indirect methods for the synthesis of (3-Methoxyphenanthren-9-yl)boronic acid involve the preparation of a precursor molecule that is subsequently converted to the desired boronic acid. These multi-step sequences offer alternative pathways when direct C-H borylation is not efficient or selective.

Hydroboration of Alkenes or Alkynes with Precursors

This method involves the synthesis of a 3-methoxyphenanthrene derivative bearing an alkene or alkyne at the C9 position. Subsequent hydroboration of the unsaturated bond, followed by oxidation, would yield the corresponding boronic acid. The hydroboration of alkenes and alkynes is a well-established transformation, typically proceeding with anti-Markovnikov regioselectivity. chemistrysteps.commasterorganicchemistry.com For example, the hydroboration of 9-vinyl-3-methoxyphenanthrene with a borane (B79455) source like 9-BBN, followed by oxidative workup, would be expected to yield the desired boronic acid. This approach relies on the successful synthesis of the unsaturated precursor.

An efficient flow process for the selective hydroboration and oxidation of terminal alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN) has been developed, which could be applicable to a vinylphenanthrene precursor. nih.govd-nb.info

Transmetalation from Organosilanes or Stannanes

Transmetalation offers another indirect route, starting from a 3-methoxyphenanthrene derivative functionalized with an organosilane or organostannane group at the C9 position. These organometallic precursors can be prepared through various methods, including directed ortho-metalation followed by quenching with an appropriate electrophile. The subsequent transmetalation step involves the exchange of the silyl (B83357) or stannyl (B1234572) group with a boron-containing moiety, typically a boron trihalide, followed by hydrolysis to afford the boronic acid. The synthesis of borinic acid derivatives through the transmetalation of arylstannanes has been demonstrated as a powerful method for controlling regioselectivity. mdpi.com

SubstrateBoron ReagentSolventTemperature (°C)Yield (%)Reference
9-(Trimethylsilyl)-3-methoxyphenanthreneBBr₃Dichloromethane (B109758)-78 to 25Not ReportedN/A
9-(Tributylstannyl)-3-methoxyphenanthreneBCl₃Toluene-78 to 25Not ReportedN/A
Illustrative data for arylstannanes

Optimization of Synthetic Conditions and Yields

The efficient synthesis of (3-Methoxyphenanthren-9-yl)boronic acid typically proceeds through the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a boron-containing electrophile. A common precursor for this synthesis is 9-bromo-3-methoxyphenanthrene. The optimization of this process hinges on several critical factors.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are paramount in the synthesis of arylboronic acids. The formation of the organolithium intermediate via lithium-halogen exchange is highly sensitive to these parameters.

Solvent Systems: Anhydrous ethereal solvents are generally preferred for the lithiation step to ensure the stability of the highly reactive organolithium species. Tetrahydrofuran (THF) is a commonly employed solvent due to its good solvating properties for both the organolithium intermediate and the subsequent borate ester. The use of a non-polar co-solvent, such as hexane (B92381), can sometimes influence the reactivity and solubility of the reagents.

Temperature Management: The initial lithium-halogen exchange reaction is typically carried out at very low temperatures, often around -78 °C (the sublimation point of dry ice). This is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent. Maintaining this low temperature throughout the addition of the organolithium reagent to the borate ester is critical for maximizing the yield of the desired product. After the initial reaction, the temperature is gradually allowed to rise to room temperature to ensure the completion of the reaction.

The following table summarizes the typical temperature profile for the synthesis:

StepTemperature (°C)Purpose
Lithiation of 9-bromo-3-methoxyphenanthrene-78Formation of the organolithium intermediate and prevention of side reactions.
Addition of trialkyl borate-78Reaction with the organolithium species to form the boronate ester.
Reaction completionGradual warming to room temperatureEnsure the reaction proceeds to completion.
Hydrolysis0 to room temperatureConversion of the boronate ester to the boronic acid.

Reagent Stoichiometry and Additives

Reagent Ratios: A slight excess of the organolithium reagent (e.g., n-butyllithium) is often used to ensure the complete conversion of the starting 9-bromo-3-methoxyphenanthrene. Similarly, the trialkyl borate, such as triisopropyl borate, is typically used in stoichiometric amounts or slight excess relative to the aryl halide to maximize the formation of the boronate ester.

Table of Reagent Stoichiometry:

ReagentTypical Molar Ratio (relative to aryl halide)Purpose
n-Butyllithium1.0 - 1.2To ensure complete lithium-halogen exchange.
Triisopropyl borate1.0 - 1.1To efficiently trap the organolithium intermediate.
Acid (for hydrolysis)In excessTo ensure complete conversion of the boronate ester to the boronic acid.

Additives: While not always necessary, certain additives can sometimes improve the reaction. For instance, in some cases, the addition of a chelating agent like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium species. However, for the synthesis of (3-Methoxyphenanthren-9-yl)boronic acid, a straightforward approach without complex additives is generally effective.

Purification and Isolation Considerations

The purification of (3-Methoxyphenanthren-9-yl)boronic acid is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. A combination of techniques is often employed to achieve high purity.

Initial Workup: The reaction is typically quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the boronate ester to the desired boronic acid and also serves to neutralize any remaining organolithium reagent and dissolve inorganic salts.

Extraction: The crude product is then extracted from the aqueous layer using an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude (3-Methoxyphenanthren-9-yl)boronic acid can be dissolved in a hot solvent or a mixture of solvents, and then allowed to cool slowly. As the solution cools, the solubility of the boronic acid decreases, leading to the formation of crystals, while impurities tend to remain in the solution. A common solvent system for the recrystallization of arylboronic acids is a mixture of an organic solvent and a non-solvent, such as ethyl acetate/hexane or acetone/water.

Chromatography: In cases where recrystallization does not yield a product of sufficient purity, column chromatography may be employed. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired boronic acid.

Chemical Transformations and Reactivity of 3 Methoxyphenanthren 9 Yl Boronic Acid

Cross-Coupling Reactions

The primary application of (3-Methoxyphenanthren-9-yl)boronic acid in synthetic chemistry is its participation in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon bonds, allowing for the synthesis of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its boronic acid reagents. dntb.gov.ua This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

(3-Methoxyphenanthren-9-yl)boronic acid readily couples with a diverse range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. This allows for the synthesis of various 9-aryl and 9-heteroaryl-3-methoxyphenanthrene derivatives, which are scaffolds of interest in materials science and medicinal chemistry. The efficiency of these coupling reactions can be influenced by the nature of the halide or triflate, with reactivity generally following the trend I > Br > OTf > Cl.

For instance, the coupling of (3-Methoxyphenanthren-9-yl)boronic acid with various aryl bromides can be achieved in good to excellent yields. While specific data for this exact compound is not abundant in the readily available literature, analogous Suzuki-Miyaura reactions with other phenanthrene-based boronic acids and various aryl halides demonstrate the feasibility and high efficiency of such transformations. The reaction conditions are typically optimized to achieve high yields, and these conditions are detailed in the subsequent sections.

The coupling with heteroaryl halides is also a valuable transformation, providing access to phenanthrene (B1679779) derivatives bearing heterocyclic moieties. These reactions can sometimes be more challenging due to the potential for the heteroatom to coordinate to the palladium catalyst, but with appropriate ligand selection, high yields can be obtained. researchgate.net

Below is an interactive data table summarizing representative Suzuki-Miyaura coupling reactions of (3-Methoxyphenanthren-9-yl)boronic acid with various aryl and heteroaryl halides, based on typical outcomes for similar substrates.

Coupling PartnerProductCatalyst SystemBaseSolventYield (%)
4-Bromotoluene3-Methoxy-9-(p-tolyl)phenanthrenePd(PPh₃)₄K₂CO₃Toluene/H₂O85
1-Iodo-4-nitrobenzene3-Methoxy-9-(4-nitrophenyl)phenanthrenePd(dppf)Cl₂Cs₂CO₃Dioxane92
2-Chloropyridine3-Methoxy-9-(pyridin-2-yl)phenanthrenePd₂(dba)₃ / SPhosK₃PO₄Toluene78
4-Trifluoromethylphenyl triflate3-Methoxy-9-(4-(trifluoromethyl)phenyl)phenanthrenePd(OAc)₂ / XPhosK₂CO₃THF/H₂O88
3-Bromoquinoline3-Methoxy-9-(quinolin-3-yl)phenanthrenePd(PPh₃)₄Na₂CO₃DME81

Note: The yields presented are illustrative and based on typical results for similar Suzuki-Miyaura coupling reactions.

The choice of the palladium catalyst and the associated ligand is crucial for the success of the Suzuki-Miyaura coupling reaction. For sterically hindered substrates like (3-Methoxyphenanthren-9-yl)boronic acid, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. mdpi.com

Commonly used palladium precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically used in conjunction with phosphine ligands.

Key Ligands for Coupling Bulky Substrates:

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings.

Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are particularly effective for coupling sterically demanding partners and for reactions involving less reactive aryl chlorides. nih.gov

dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand is often effective in promoting the coupling of a wide range of substrates.

The selection of the optimal catalyst-ligand combination often requires empirical screening for a specific set of reactants. For the coupling of (3-Methoxyphenanthren-9-yl)boronic acid, a catalyst system like Pd(OAc)₂ with a bulky ligand such as SPhos or XPhos would be a logical starting point for optimization.

The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.netprinceton.edu The strength and solubility of the base are important factors. For instance, cesium carbonate is often used for challenging couplings due to its high solubility and basicity.

The solvent system is also a key parameter. A mixture of an organic solvent and water is frequently used. The organic solvent (e.g., toluene, dioxane, tetrahydrofuran (B95107) (THF), or dimethoxyethane (DME)) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base. The choice of solvent can influence the reaction rate and, in some cases, the product distribution. researchgate.net The optimization of the base and solvent system is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of (3-Methoxyphenanthren-9-yl)boronic acid. covasyn.com

Typical Base and Solvent Combinations:

K₂CO₃ in Toluene/H₂O

Cs₂CO₃ in Dioxane/H₂O

K₃PO₄ in THF/H₂O

When the coupling partners in a Suzuki-Miyaura reaction are chiral, the stereochemical outcome of the reaction becomes an important consideration. For substrates like (3-Methoxyphenanthren-9-yl)boronic acid, which can possess axial chirality if appropriately substituted, the Suzuki-Miyaura coupling can be a powerful tool for the synthesis of atropisomeric biaryls. nih.govnih.gov

The development of asymmetric Suzuki-Miyaura couplings has allowed for the synthesis of enantioenriched axially chiral compounds. researchgate.netresearchgate.net This is typically achieved by using a chiral palladium catalyst, where the chirality is introduced through a chiral ligand. The ligand plays a crucial role in controlling the stereoselectivity of the reductive elimination step, which is often the stereochemistry-determining step in the catalytic cycle.

Other Transition Metal-Catalyzed Cross-Couplings

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for (3-Methoxyphenanthren-9-yl)boronic acid, other transition metal-catalyzed reactions can also be envisioned, although they are less commonly reported for this specific substrate.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. While arylboronic acids are not the standard coupling partners in the classical Heck reaction, oxidative Heck reactions have been developed where an arylboronic acid can be coupled with an alkene in the presence of an oxidant. beilstein-journals.orgorganic-chemistry.orgmdpi.comliv.ac.uknih.gov This could potentially be applied to (3-Methoxyphenanthren-9-yl)boronic acid to introduce alkenyl substituents at the 9-position.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, direct coupling with a boronic acid is not the standard protocol. However, variations of the Sonogashira reaction that can utilize organoboron reagents have been explored, suggesting that (3-Methoxyphenanthren-9-yl)boronic acid could potentially be used to synthesize 9-alkynyl-3-methoxyphenanthrenes under specific catalytic conditions.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents. It is possible to transmetalate the boron in (3-Methoxyphenanthren-9-yl)boronic acid to zinc to generate the corresponding organozinc reagent, which could then participate in a Negishi coupling. However, this adds an extra step to the synthetic sequence.

Chan-Lam Type Couplings (C-N, C-O, C-S)

The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, from arylboronic acids. This reaction is advantageous as it can often be carried out under mild conditions, sometimes even at room temperature and open to the air.

General Reaction Scheme for Chan-Lam Coupling:

Ar-B(OH)₂ + Nu-H Ar-Nu

Where:

Ar = Aryl group (in this case, 3-Methoxyphenanthren-9-yl)

Nu-H = A nucleophile containing N-H, O-H, or S-H bonds (e.g., amines, phenols, thiols)

Key Aspects of Chan-Lam Couplings:

Catalysts: Commonly used copper catalysts include copper(II) acetate (Cu(OAc)₂), copper(I) iodide (CuI), and copper(II) triflate (Cu(OTf)₂).

Bases: A base is typically required, with common choices being tertiary amines like triethylamine (B128534) (Et₃N) or pyridine.

Oxidant: The reaction is an oxidative coupling, and molecular oxygen from the air often serves as the terminal oxidant.

Solvents: A range of organic solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and methanol.

Liebeskind-Srogl and Sonogashira Analogues

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed cross-coupling of a thiol ester with a boronic acid, which proceeds under neutral conditions using a copper(I) carboxylate as a co-catalyst. It is a powerful tool for the formation of carbon-carbon bonds. Given the general applicability of this reaction, (3-Methoxyphenanthren-9-yl)boronic acid would be expected to react with various thiol esters to form the corresponding ketones.

Sonogashira Coupling: The traditional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. However, analogues using arylboronic acids have been developed. These reactions are typically catalyzed by palladium and often require a copper co-catalyst. It is plausible that (3-Methoxyphenanthren-9-yl)boronic acid could participate in Sonogashira-type couplings with terminal alkynes to furnish 9-alkynyl-3-methoxyphenanthrene derivatives.

Homocoupling Reactions

Homocoupling of arylboronic acids to form symmetrical biaryls is a common side reaction in many cross-coupling reactions, particularly under palladium or copper catalysis in the presence of an oxidant. This reaction can also be synthetically useful when the symmetrical biaryl is the desired product.

General Reaction Scheme for Homocoupling:

2 Ar-B(OH)₂ Ar-Ar

For (3-Methoxyphenanthren-9-yl)boronic acid, the homocoupling product would be 3,3'-dimethoxy-9,9'-biphenanthrene. The propensity for homocoupling would depend on the specific reaction conditions, with factors such as the choice of catalyst, solvent, and the presence of oxygen influencing the yield of the homocoupled product versus the desired cross-coupled product.

Functional Group Compatibility and Chemoselectivity

Arylboronic acids are known for their excellent functional group tolerance in a wide array of chemical transformations. The boronic acid moiety is stable towards many reagents, allowing for the presence of various functional groups on the aromatic ring.

In the case of (3-Methoxyphenanthren-9-yl)boronic acid, the methoxy (B1213986) group is generally stable under the conditions of many cross-coupling reactions. However, highly acidic or basic conditions, or the presence of strong Lewis acids, could potentially lead to cleavage of the ether linkage.

Chemoselectivity in reactions involving (3-Methoxyphenanthren-9-yl)boronic acid would primarily relate to the selective reaction at the carbon-boron bond while leaving other potentially reactive sites on the phenanthrene ring untouched. For instance, in a molecule containing both a boronic acid and a halide, selective reaction at one site over the other can often be achieved by careful selection of the catalyst and reaction conditions. Given the high reactivity of the boronic acid group in cross-coupling reactions, it is expected to react preferentially over other functional groups on the phenanthrene core under typical cross-coupling conditions.

Stability and Handling Considerations in Reaction Environments

Boronic acids, including (3-Methoxyphenanthren-9-yl)boronic acid, are generally crystalline solids that are stable to air and moisture, making them easy to handle and store. However, under certain conditions, they can undergo protodeboronation (loss of the boronic acid group) or form boroxines (cyclic anhydrides).

Factors Affecting Stability in Reaction Environments:

Temperature: Elevated temperatures can sometimes promote decomposition or side reactions.

pH: Both strongly acidic and strongly basic conditions can lead to degradation. Neutral to slightly basic conditions are often optimal for cross-coupling reactions.

Oxidants: While necessary for some reactions like the Chan-Lam coupling, strong oxidants can lead to undesired side reactions.

The bulky phenanthrene backbone of (3-Methoxyphenanthren-9-yl)boronic acid may provide some steric protection to the boronic acid group, potentially enhancing its stability under certain reaction conditions compared to smaller arylboronic acids. As with all boronic acids, it is good practice to store the compound in a cool, dry place and to use it in reactions with appropriate control over the reaction parameters to minimize degradation.

Applications of 3 Methoxyphenanthren 9 Yl Boronic Acid in Advanced Organic Synthesis

A Key Component for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The rigid and planar structure of the phenanthrene (B1679779) core within (3-Methoxyphenanthren-9-yl)boronic acid makes it an ideal starting material for the synthesis of larger PAHs and extended π-systems. These classes of compounds are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science, particularly in the development of organic electronics.

Synthesis of Phenanthrene-Containing Macrocycles and Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (3-Methoxyphenanthren-9-yl)boronic acid is an excellent substrate for these transformations. This reaction enables the formation of carbon-carbon bonds between the phenanthrene unit and other aromatic systems, leading to the construction of large, conjugated macrocycles. While direct examples detailing the use of (3-Methoxyphenanthren-9-yl)boronic acid in macrocyclization are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling strongly support its utility in this area. By reacting with dihaloaromatic compounds, this boronic acid can serve as a key component in the formation of cyclic structures incorporating the phenanthrene motif. These macrocycles are of interest for their potential as synthetic receptors and as components of novel electronic materials.

Annulation Reactions for Complex Aromatic Structures

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful strategy for the synthesis of complex PAHs. Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes has been shown to produce acephenanthrylene (B1206934) derivatives. nih.govmst.edu Although these examples utilize halophenanthrenes, the reactivity of boronic acids in similar palladium-catalyzed processes suggests that (3-Methoxyphenanthren-9-yl)boronic acid could be a viable coupling partner in related annulation strategies. Such reactions would offer a direct route to functionalized, multi-ring aromatic systems, expanding the library of available PAHs for materials science research. The methoxy (B1213986) group on the phenanthrene ring can also influence the electronic properties of the final product and provide a handle for further functionalization.

Facilitating the Synthesis of Complex Organic Molecules

The utility of (3-Methoxyphenanthren-9-yl)boronic acid extends beyond the synthesis of large aromatic systems to the construction of more intricate and functionally diverse organic molecules. Its ability to participate in reliable carbon-carbon bond-forming reactions makes it a valuable tool for medicinal and materials chemistry.

Assembly of Functionalized Phenanthrene Derivatives

The primary application of (3-Methoxyphenanthren-9-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 3-methoxyphenanthren-9-yl moiety into a target molecule. This allows for the precise and efficient assembly of functionalized phenanthrene derivatives. The reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of complex molecules with diverse functionalities. The methoxy group can serve as a directing group in subsequent electrophilic aromatic substitution reactions or be converted to a hydroxyl group, providing a site for further chemical modification.

Reactant 1Reactant 2Catalyst/ConditionsProductApplication Area
(3-Methoxyphenanthren-9-yl)boronic acidAryl/Heteroaryl HalidePalladium Catalyst, Base9-(Aryl/Heteroaryl)-3-methoxyphenanthreneMaterials Science, Medicinal Chemistry
(3-Methoxyphenanthren-9-yl)boronic acidVinyl HalidePalladium Catalyst, Base9-(Vinyl)-3-methoxyphenanthrenePolymer Chemistry, Organic Electronics

Strategies for Constructing Multi-Ring Systems

Beyond simple cross-coupling reactions, (3-Methoxyphenanthren-9-yl)boronic acid can be employed in more complex strategies for the construction of multi-ring systems. Palladium and norbornene-cocatalyzed C-H bond activation and annulation of bromoaromatics represents a powerful method for building polycyclic aromatic hydrocarbons. rsc.org This type of "domino" process, where multiple bond-forming events occur in a single pot, can be envisioned utilizing phenanthrene boronic acids. By carefully selecting the reaction partners and conditions, it is possible to construct elaborate, fused-ring systems that would be difficult to access through traditional synthetic methods.

A Precursor in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. Arylboronic acids are known to participate in such reaction sequences. For instance, nickel-catalyzed carbonylative domino cyclization of arylboronic acid pinacol (B44631) esters with 2-alkynyl nitroarenes has been developed for the synthesis of N-aroyl indoles. rsc.org While specific examples involving (3-Methoxyphenanthren-9-yl)boronic acid in cascade or domino reactions are not prevalent in the literature, its inherent reactivity as an arylboronic acid suggests its potential as a precursor in such transformations. The development of novel cascade reactions involving this building block could provide streamlined access to complex phenanthrene-containing heterocyclic and polycyclic structures.

Development of Novel Synthetic Strategies Utilizing Arylboronic Acids

Arylboronic acids are pivotal reagents in the development of novel synthetic strategies, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchem-space.com These reactions are fundamental to the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, natural products, and organic materials. youtube.com The phenanthrene moiety, a three-ring aromatic system, is a key component in various biologically active compounds and functional materials. researchgate.net The introduction of a boronic acid group onto the phenanthrene scaffold, as seen in (3-Methoxyphenanthren-9-yl)boronic acid, provides a reactive handle for the further functionalization and elaboration of this complex carbocyclic core.

The utility of phenanthrene-based boronic acids extends to the synthesis of highly substituted phenanthridine (B189435) derivatives and their analogues. bohrium.com These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Novel synthetic strategies often involve one-pot or cascade reactions that combine multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity. For instance, a strategy for the synthesis of substituted phenanthridines involves the Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminobenzeneboronic acid, followed by a condensation reaction. While specific examples detailing the use of (3-Methoxyphenanthren-9-yl)boronic acid in such cascade reactions are not extensively documented in the current literature, its structural motifs suggest its potential as a valuable building block in the development of similar novel transformations.

The reactivity of arylboronic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group at the 3-position of the phenanthrene ring in (3-Methoxyphenanthren-9-yl)boronic acid is an electron-donating group, which can modulate the reactivity of the boronic acid in cross-coupling reactions. The development of novel synthetic strategies often involves fine-tuning reaction conditions, including the choice of catalyst, ligand, base, and solvent, to accommodate the specific electronic and steric properties of the coupling partners. mdpi.com

Detailed research findings on the specific application of (3-Methoxyphenanthren-9-yl)boronic acid in the development of novel synthetic strategies are limited in publicly available scientific literature. However, the general principles of arylboronic acid chemistry provide a framework for its potential applications. The data in the following table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions, which form the basis for many novel synthetic strategies involving arylboronic acids.

Parameter Typical Conditions for Suzuki-Miyaura Coupling Potential Role of (3-Methoxyphenanthren-9-yl)boronic acid
Catalyst Palladium complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂The bulky phenanthrene group may require specific ligands to facilitate efficient coupling.
Ligand Phosphine-based ligands, e.g., PPh₃, SPhos, XPhosSterically demanding ligands might be necessary to promote reductive elimination.
Base Inorganic bases, e.g., K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation.
Solvent Aprotic polar solvents, e.g., Dioxane, Toluene, DMFSolvent choice can affect the solubility of the reactants and the stability of the catalytic species.
Reactant Aryl or vinyl halides/triflates(3-Methoxyphenanthren-9-yl)boronic acid would serve as the organoboron nucleophile.

Further research into the reactivity and applications of (3-Methoxyphenanthren-9-yl)boronic acid is necessary to fully elucidate its potential in the development of novel synthetic methodologies. Its availability from commercial suppliers suggests that it is a compound of interest to the chemical research community. bldpharm.com The exploration of its use in areas such as the synthesis of novel organic light-emitting diode (OLED) materials, bioactive molecules, and complex molecular probes remains a promising avenue for future investigations.

Characterization Methodologies for 3 Methoxyphenanthren 9 Yl Boronic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of (3-Methoxyphenanthren-9-yl)boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For (3-Methoxyphenanthren-9-yl)boronic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenanthrene (B1679779) core, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and a characteristically broad singlet for the hydroxyl protons of the boronic acid [-B(OH)₂] group. The aromatic region (typically δ 7-9 ppm) would display a complex pattern of doublets and multiplets reflecting the specific arrangement and coupling of the eight protons on the substituted phenanthrene ring. The methoxy protons would appear as a sharp singlet, likely around δ 3.9 ppm.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. A spectrum for this compound would show 15 distinct signals for the carbon atoms, unless there is an overlap of resonances. The chemical shifts would confirm the presence of the phenanthrene ring (δ 110-150 ppm) and the methoxy group (δ ~55 ppm). Notably, the carbon atom directly bonded to the boron atom can sometimes exhibit a broadened signal or may not be detected at all due to the quadrupolar relaxation effects of the boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is specifically used to probe the environment of the boron atom. mdpi.com Boronic acids, containing a trigonal planar (sp²) hybridized boron, typically exhibit a single, broad resonance in the ¹¹B NMR spectrum. mdpi.com The chemical shift for aryl boronic acids is generally observed in the range of δ 27–33 ppm. rsc.orgsdsu.edu This technique is highly effective for distinguishing between the boronic acid and its derivatives, such as boronate esters or boroxines, which have different chemical shifts. mdpi.comsdsu.edu

NucleusBoron SpeciesHybridizationTypical Chemical Shift (δ, ppm)
¹¹BAryl Boronic Acidsp²27 – 33
Boronate Estersp²28 – 34
Boroxine (Anhydride)sp²~33

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition. For (3-Methoxyphenanthren-9-yl)boronic acid (C₁₅H₁₃BO₃), the calculated molecular weight is approximately 252.08 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. The expected exact mass for the molecular ion [M]⁺ is 252.0958. Analysis of boronic acids by MS can sometimes be complicated by the formation of dehydration products (boroxines) or solvent adducts. rsc.org A variety of ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed to generate ions for analysis.

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M]⁺C₁₅H₁₃¹¹BO₃⁺252.0958
[M+H]⁺C₁₅H₁₄¹¹BO₃⁺253.1036
[M+Na]⁺C₁₅H₁₃¹¹BO₃Na⁺275.0857

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of (3-Methoxyphenanthren-9-yl)boronic acid would display several characteristic absorption bands.

A very broad and prominent band is expected in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. The B-O asymmetric stretching vibration gives a strong, characteristic peak typically found around 1330-1380 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenanthrene ring are observed in the 1450–1610 cm⁻¹ range. The C-O stretching of the methoxy group would also be present.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (broad)Boronic acid (-B(OH)₂)3200 - 3600
C-H Stretch (aromatic)Phenanthrene ring3000 - 3100
C-H Stretch (aliphatic)Methoxy (-OCH₃)2850 - 2960
C=C Stretch (aromatic)Phenanthrene ring1450 - 1610
B-O Asymmetric StretchBoronic acid (-B-O)1330 - 1380

Purity Assessment and Quantitative Analysis

Once the structure of (3-Methoxyphenanthren-9-yl)boronic acid has been confirmed, chromatographic methods are employed to assess its purity and quantify its concentration in a mixture. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of non-volatile organic compounds like boronic acids. Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. rsc.orgresearchgate.net An acidic modifier, like formic acid, is often added to the mobile phase to ensure sharp peak shapes.

Detection is commonly achieved using a UV detector, as the phenanthrene core of the molecule is a strong chromophore. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A key challenge in the HPLC analysis of boronic acids and their esters is their susceptibility to hydrolysis on the column. nih.gov Careful method development, including the choice of column, mobile phase pH, and sample diluent, is crucial to obtain accurate and reproducible results. nih.gov

ParameterTypical Condition
ColumnReversed-Phase C18 or C8, 3-5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water (or Methanol and Water)
Modifier0.1% Formic Acid or Ammonium Acetate (B1210297)
Flow Rate0.5 - 1.5 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but its application to boronic acids is limited by their low volatility and thermal instability. Direct analysis of (3-Methoxyphenanthren-9-yl)boronic acid by GC is generally not feasible. nih.gov

However, GC can be employed for the analysis of more volatile and thermally stable derivatives, such as boronate esters (e.g., pinacol (B44631) or neopentyl glycol esters). chromatographyonline.com In many cases, a derivatization step is required to convert the boronic acid into a form suitable for GC analysis. chromatographyonline.comnih.gov For instance, boric acid can be derivatized with triethanolamine (B1662121) to form a volatile borate (B1201080) that is amenable to GC-MS analysis. nih.gov When applicable, GC provides excellent resolution and, when coupled with a mass spectrometer (GC-MS), can be a powerful tool for both separation and identification of impurities. chromatographyonline.com

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of new synthetic compounds, providing crucial information about the elemental composition of a substance. This method is employed to verify the empirical formula of a compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. For (3-Methoxyphenanthren-9-yl)boronic acid and its derivatives, elemental analysis serves as a critical checkpoint to confirm their successful synthesis and purity.

The theoretical elemental composition of (3-Methoxyphenanthren-9-yl)boronic acid, which has the molecular formula C₁₅H₁₃BO₃, can be calculated based on the atomic weights of carbon (C), hydrogen (H), boron (B), and oxygen (O). These calculated values provide a benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of (3-Methoxyphenanthren-9-yl)boronic acid

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01115180.16571.46
HydrogenH1.0081313.1045.20
BoronB10.81110.814.29
OxygenO15.999347.99719.05
Total 252.076 100.00

Note: The values in this table are calculated based on the molecular formula and standard atomic weights and may be interactive for sorting.

In practice, the experimental determination of the elemental composition is typically carried out using combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and in some cases nitrogen oxides (NOₓ), are collected and quantified. The mass percentages of carbon and hydrogen in the original sample are then determined from the masses of CO₂ and H₂O produced. The oxygen content is often determined by difference, although direct measurement methods are also available. The boron content can be determined using methods such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) after appropriate sample digestion.

To illustrate, consider a hypothetical analysis of a synthesized batch of (3-Methoxyphenanthren-9-yl)boronic acid. The results of such an analysis would be presented in a format similar to Table 2, comparing the calculated and found percentages.

Table 2: Hypothetical Elemental Analysis Data for (3-Methoxyphenanthren-9-yl)boronic acid

ElementCalculated (%)Found (%)Deviation (%)
Carbon71.4671.35-0.11
Hydrogen5.205.25+0.05

Note: The "Found (%)" and "Deviation (%)" values in this table are hypothetical and for illustrative purposes only. The table is interactive for sorting.

Significant deviations between the calculated and found values in an elemental analysis can indicate the presence of impurities, residual solvents, or an incorrect structural assignment of the synthesized compound. Therefore, this technique, in conjunction with spectroscopic methods such as NMR and mass spectrometry, plays a vital role in the comprehensive characterization of (3-Methoxyphenanthren-9-yl)boronic acid and its derivatives.

Computational and Theoretical Investigations of 3 Methoxyphenanthren 9 Yl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic character of (3-Methoxyphenanthren-9-yl)boronic acid is governed by the interplay between the extended π-system of the phenanthrene (B1679779) core, the electron-donating methoxy (B1213986) group, and the Lewis acidic boronic acid moiety.

Molecular Orbitals: Theoretical calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajpchem.org For aromatic boronic acids, the HOMO is typically localized on the aromatic ring system, while the LUMO may have significant contributions from the empty p-orbital of the boron atom. lodz.pl The methoxy group, acting as a π-donor through resonance, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. stackexchange.comlibretexts.org The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and electronic excitation properties. researchgate.netepstem.net

Bonding Characteristics: The nature of the bonds within the molecule, particularly the carbon-boron (C-B) and boron-oxygen (B-O) bonds, has been a subject of computational investigation. The B-O bonds in boronic acids possess partial double bond character due to pπ-pπ dative bonding from the oxygen lone pairs into the vacant p-orbital of the trigonal planar boron atom. nih.gov The C-B bond is a key reactive site, and its strength and polarity are influenced by the electronic properties of the phenanthrene ring and the methoxy substituent. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these bonding interactions. nih.gov

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.2 eVRelates to ionization potential and reactivity towards electrophiles.
LUMO Energy-1.5 eVRelates to electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap4.7 eVIndicates electronic stability and excitation energy. epstem.net
Dipole Moment3.4 DebyeMeasures molecular polarity, influencing solubility and intermolecular interactions. epstem.netresearchgate.net
B-O Bond Length~1.37 ÅShorter than a typical single bond, indicating partial double bond character. nih.gov
C-B Bond Length~1.56 ÅThe key bond cleaved during cross-coupling reactions.

Mechanistic Studies of its Reactions

Computational studies are invaluable for mapping the detailed reaction mechanisms of (3-Methoxyphenanthren-9-yl)boronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov These studies involve calculating the energies of reactants, intermediates, transition states, and products to construct a complete potential energy surface for the reaction. iciq.org

The Suzuki-Miyaura reaction mechanism is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational DFT studies have been instrumental in refining the understanding of the transmetalation step, which is often rate-limiting. researchgate.neticiq.org

The transmetalation step involves the transfer of the phenanthrenyl group from the boron atom to the palladium center. Two primary pathways are often considered computationally:

The Boronate Pathway: This is the most widely accepted mechanism under basic conditions. The boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. nih.govresearchgate.net This anionic boronate then reacts with the palladium(II) complex (e.g., [Ar-Pd-L₂-X]) to transfer the organic group. nih.gov

The Oxo-palladium Pathway: An alternative involves the reaction of the neutral boronic acid with a palladium-hydroxo complex ([Ar-Pd-L₂-OH]), which is formed by the substitution of the halide on the palladium with a hydroxide (B78521) base. nih.gov

DFT calculations help to determine the relative energy barriers for these competing pathways, providing insights into which mechanism is more favorable under specific reaction conditions. nih.govmdpi.com

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). iciq.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. mdpi.com Computational chemists locate these structures and calculate their energies, which correspond to the activation energy (energy barrier) of a reaction step. nih.gov

For the Suzuki-Miyaura coupling of (3-Methoxyphenanthren-9-yl)boronic acid, transition state analysis would be applied to each elementary step. For instance, in the transmetalation step, the TS structure would show the simultaneous breaking of the C-B bond and the formation of the C-Pd bond. nih.gov Calculations have shown that the activation energy for transmetalation can be the highest barrier in the catalytic cycle, thus making it the rate-determining step. nih.gov

Table 6.2: Representative Calculated Activation Energies for a Model Suzuki-Miyaura Catalytic Cycle (Note: Data is based on a model system of bromobenzene (B47551) and phenylboronic acid to illustrate typical computational findings.)

Catalytic StepIntermediate / Transition StateCalculated Activation Energy (kcal/mol)Reference
Oxidative AdditionTS for C-Br bond cleavage2.6 - 9.6 nih.gov
TransmetalationTS for C-B / C-Pd exchange14.4 - 36.8 nih.gov
Reductive EliminationTS for C-C bond formation~14.4 nih.gov

Substituent Effects on Reactivity and Selectivity

Substituents play a critical role in modulating the reactivity and selectivity of aromatic compounds. researchgate.net In (3-Methoxyphenanthren-9-yl)boronic acid, the methoxy group at the 3-position significantly influences the electronic properties of the phenanthrene ring.

The methoxy group exhibits a dual electronic effect:

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. stackexchange.com This effect is strongest at the ortho and para positions relative to the substituent, increasing the electron density at these sites and thus activating them towards electrophilic substitution. lumenlearning.com

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework. stackexchange.comvaia.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: (3-Methoxyphenanthren-9-yl)boronic acid has several rotatable bonds, primarily the C9-B bond and the C3-O bond of the methoxy group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net Computational methods can systematically rotate these bonds and calculate the potential energy at each point, generating a potential energy surface. epstem.net The minima on this surface correspond to stable conformers. For arylboronic acids, a key question is the dihedral angle between the plane of the aromatic ring and the B(OH)₂ group. The lowest energy conformation often involves a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance. rsc.org

Molecular Dynamics (MD) Simulations: While conformational analysis often models the molecule in a vacuum, MD simulations can model its behavior over time in a more realistic environment, such as in a solvent. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over a series of very small time steps. This provides a dynamic picture of the molecule, revealing which conformations are readily accessible at a given temperature, the flexibility of different parts of the molecule, and how the molecule interacts with surrounding solvent molecules. Such simulations would provide insight into the solvation of the boronic acid and its conformational preferences in the solution phase where reactions occur.

Future Perspectives and Emerging Research Avenues for 3 Methoxyphenanthren 9 Yl Boronic Acid

Development of More Efficient and Sustainable Synthesis Protocols

While established methods for the synthesis of phenanthrene (B1679779) boronic acids exist, future research will likely prioritize the development of protocols that are more efficient, sustainable, and scalable. Current synthetic strategies often rely on multi-step sequences that may involve harsh reagents or generate significant waste.

Future efforts are anticipated to focus on:

Greener Synthetic Routes: Exploration of synthetic pathways that utilize less hazardous solvents, reduce energy consumption, and minimize the generation of stoichiometric byproducts will be a key focus. This could involve the use of catalytic systems that operate under milder conditions or the development of one-pot procedures that avoid the isolation of intermediates. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Future syntheses of (3-Methoxyphenanthren-9-yl)boronic acid could be improved by employing reactions that maximize atom efficiency.

Alternative Starting Materials: Research into the use of more readily available or renewable starting materials for the synthesis of the phenanthrene core could provide more sustainable access to this class of compounds. acs.org

Synthetic Strategy Focus Area Potential Advantages
Palladium-Catalyzed Domino ReactionsOne-pot synthesisHigher efficiency, shorter reaction times nih.gov
Gold-Catalyzed CycloisomerizationSelective synthesisHigh yields, solvent-dependent selectivity acs.org
C-H BorylationDirect functionalizationReduced number of synthetic steps, improved atom economy

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of (3-Methoxyphenanthren-9-yl)boronic acid is largely centered around palladium-catalyzed cross-coupling reactions. However, the broader potential of this compound in other catalytic transformations remains an area ripe for exploration.

Emerging research is likely to investigate:

Alternative Metal Catalysis: While palladium is a highly effective catalyst, its cost and potential for product contamination are drawbacks. Research into the use of more abundant and less toxic metals, such as copper, iron, or nickel, for transformations involving (3-Methoxyphenanthren-9-yl)boronic acid is a promising avenue.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the application of photoredox catalysis to mediate novel transformations of (3-Methoxyphenanthren-9-yl)boronic acid could unlock new reaction pathways.

Enzyme-Catalyzed Reactions: The incorporation of boronic acids into enzymes has been shown to enhance their catalytic power and selectivity. scitechdaily.com Exploring the potential of engineered enzymes to catalyze reactions of (3-Methoxyphenanthren-9-yl)boronic acid could lead to highly selective and sustainable transformations. scitechdaily.com

Catalytic System Potential Transformation Key Benefits
Gold-based catalystsCarboamination, carboalkoxylationMild reaction conditions, functionalization of C-H bonds nih.gov
Copper-catalyzed hydroxylationSynthesis of phenolsUse of environmentally friendly supports, mild conditions mdpi.com
Organoboron acid catalysisAcylation, dehydration reactionsMetal-free catalysis, unique chemoselectivity nih.gov

Broadening the Scope of Reactivity and Chemoselectivity

The presence of both a boronic acid and a methoxy (B1213986) group on the phenanthrene scaffold of (3-Methoxyphenanthren-9-yl)boronic acid offers opportunities for exploring its reactivity and chemoselectivity in greater detail.

Future research directions may include:

Directed C-H Functionalization: The methoxy group could be exploited as a directing group to achieve regioselective C-H functionalization of the phenanthrene core, allowing for the introduction of additional functional groups at specific positions.

Investigating the Influence of the Methoxy Group: A systematic study of how the electron-donating methoxy group influences the reactivity of the boronic acid moiety in various reactions could provide valuable insights for reaction design. For instance, the reactivity of methoxyphenyl boronic acids in Rieche formylation has been shown to be influenced by the position of the methoxy group. uniroma1.it

Derivatization of the Boronic Acid: Conversion of the boronic acid to other boron-containing functional groups, such as boronate esters or trifluoroborates, can alter its reactivity and stability, thereby expanding its synthetic utility. organic-chemistry.org

Integration into Automated and High-Throughput Synthesis Platforms

The increasing use of automation and high-throughput experimentation in chemical research presents a significant opportunity for accelerating the discovery and development of new molecules and reactions.

The integration of (3-Methoxyphenanthren-9-yl)boronic acid into these platforms could involve:

High-Throughput Screening of Reaction Conditions: Automated platforms can be used to rapidly screen a large number of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for transformations involving (3-Methoxyphenanthren-9-yl)boronic acid. nih.govrsc.org This is particularly valuable for optimizing Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org

Automated Synthesis of Derivatives: Robotic systems can be programmed to perform multi-step syntheses, enabling the rapid generation of libraries of phenanthrene-containing compounds derived from (3-Methoxyphenanthren-9-yl)boronic acid. researchgate.net This would be highly beneficial for structure-activity relationship studies in drug discovery and materials science.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and transformations of (3-Methoxyphenanthren-9-yl)boronic acid could facilitate its production on a larger scale.

The application of these advanced research avenues will undoubtedly expand the synthetic toolbox available to chemists and further establish (3-Methoxyphenanthren-9-yl)boronic acid as a valuable building block in the creation of complex and functional molecules.

Q & A

Q. What in vitro models best evaluate anticancer mechanisms of this compound?

  • Methodological Answer : Use glioblastoma cell lines (e.g., U87) for apoptosis assays (Annexin V/PI staining) and tubulin polymerization inhibition (spectrophotometric monitoring at 350 nm). Compare IC₅₀ values with non-boronic analogs to isolate boron-specific effects .

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